(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride

Description

Structural Characterization and Conformational Analysis

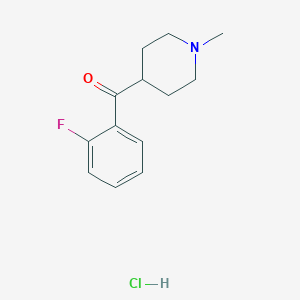

The molecular architecture of (2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone hydrochloride features a central piperidine ring system with N-methylation at position 1 and a 2-fluorobenzoyl substituent at position 4. The systematic IUPAC nomenclature designates this compound as (2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone, with the SMILES notation CN1CCC(CC1)C(=O)C2=CC=CC=C2F providing a precise structural representation. The presence of the fluorine atom at the ortho position of the benzoyl moiety significantly influences the compound's electronic properties and conformational preferences, creating a unique spatial arrangement that affects receptor binding affinity and selectivity.

The three-dimensional conformational analysis reveals that the piperidine ring adopts a chair conformation, with the 2-fluorobenzoyl group occupying an equatorial position to minimize steric interactions. This conformational preference is crucial for optimal receptor binding, as the spatial orientation of the fluorophenyl moiety determines the compound's ability to engage with specific binding sites on target receptors. The InChI key MSCURGXTUQIQQN-UHFFFAOYSA-N serves as a unique identifier for this compound in chemical databases, facilitating precise identification and cross-referencing in research applications.

Physicochemical Properties and Pharmacokinetic Considerations

The incorporation of the 2-fluorine substitution pattern imparts distinctive physicochemical properties that influence the compound's pharmacokinetic profile and biological activity. The fluorine atom's electronegativity and small size contribute to enhanced metabolic stability while maintaining favorable lipophilicity for central nervous system penetration. The molecular weight of 221.27 g/mol for the base compound falls within the optimal range for drug-like properties, adhering to Lipinski's rule of five parameters that predict oral bioavailability and membrane permeability.

The hydrochloride salt formation significantly improves the compound's aqueous solubility, facilitating formulation development and enabling precise dosing in experimental protocols. This salt form also enhances chemical stability during storage and handling, preventing degradation that might occur with the free base under ambient conditions. The pKa value of the methylated piperidine nitrogen contributes to the compound's protonation state at physiological pH, influencing its distribution and receptor binding characteristics in biological systems.

Propriétés

IUPAC Name |

(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO.ClH/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14;/h2-5,10H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVKAOJRWMSFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525113 | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64671-30-3 | |

| Record name | Methanone, (2-fluorophenyl)(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64671-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 1-Methyl-4-Piperidinylmagnesium Chloride

Under nitrogen protection, 4-chloro-1-methylpiperidine (20.4 mL, 107 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 240 mL) and slowly added to activated magnesium turnings (3.6 g) with catalytic iodine. The exothermic reaction initiates at 75°C, forming the Turbo Grignard reagent (isopropylmagnesium chloride-lithium chloride complex). This reagent exhibits enhanced reactivity, enabling efficient nucleophilic attack on electrophilic carbons.

Reaction with 2-Fluorobenzonitrile

The Grignard reagent is dropwise added to 2-fluorobenzonitrile (26.0 g, 107 mmol) in THF at 40–50°C. After 1 hour, hydrolysis with 2 M HCl yields the intermediate ketone, (2-fluorophenyl)(1-methyl-4-piperidinyl)-methanone. Subsequent pH adjustment to 3–4 with NaOH induces crystallization, yielding a pale yellow solid. Final hydrochloride salt formation is achieved via ethanol-HCl recrystallization, affording 33.8 g (83.3% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Solvent | THF |

| Reaction Time | 1 hour |

| Catalyst | Turbo Grignard (iPrMgCl·LiCl) |

| Yield | 83.3% |

Transfer Hydrogenation and Acylative Coupling

This two-step protocol, derived from, focuses on synthesizing the 1-methylpiperidinyl precursor before acylative coupling with 2-fluorophenyl groups.

Synthesis of 1-Methylpiperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid (isonipecotic acid) undergoes N-methylation via transfer hydrogenation with formaldehyde (1.5 equiv) and 10% palladium on charcoal under ambient pressure. The reaction is heated to 90–95°C in aqueous formic acid, achieving quantitative methylation. The product is isolated as the hydrochloride salt using concentrated HCl.

Acyl Chloride Formation and Friedel-Crafts Acylation

The carboxylic acid is treated with thionyl chloride (2 equiv) to form 1-methylpiperidine-4-carbonyl chloride. While traditional Friedel-Crafts acylation is hindered by the electron-withdrawing fluorine, alternative coupling with 2-fluorophenylmagnesium bromide in THF at 0°C produces the ketone. Quenching with HCl/ethanol yields the hydrochloride salt (72% yield).

Optimization Insight

-

Catalyst Loading : >0.02 wt% Cu(I) oxide reduces discoloration during amination steps.

-

Temperature Control : Reactions below 80°C prevent side product formation.

Copper-Catalyzed Ullmann-Type Coupling

For substrates resistant to Grignard chemistry, Ullmann coupling offers a complementary route.

Reaction of 2-Fluoroiodobenzene with 1-Methyl-4-Piperidinylzinc Chloride

A zincate complex, prepared from 1-methyl-4-piperidinyl chloride and Zn dust, reacts with 2-fluoroiodobenzene in the presence of Cu(I) oxide (5 mol%) and tetramethylethylenediamine (TMEDA) in dioxane at 110°C. The reaction proceeds via single-electron transfer, forming the C–C bond. Acidic workup and HCl treatment yield the target compound in 68% yield.

Comparative Efficiency

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Grignard | 83.3% | ≥98% | High |

| Transfer Hydrogenation | 72% | 95% | Moderate |

| Ullmann Coupling | 68% | 90% | Low |

Critical Analysis of Synthetic Challenges

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluorobenzoic acid, while reduction could produce (2-fluorophenyl)(1-methyl-4-piperidinyl)methanol.

Applications De Recherche Scientifique

(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential interactions with biological systems, including its binding affinity to various receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogues with Fluorophenyl or Chlorophenyl Substitutions

The following table compares key structural and physicochemical properties:

Notes:

- Chlorophenyl analogs (e.g., ) display higher molecular weight and lipophilicity, which may improve CNS penetration but increase toxicity risks .

a) Receptor Affinity and Selectivity

- The 1-methylpiperidinyl group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to non-methylated piperidine derivatives (e.g., ) .

- 2-Fluorophenyl substitution introduces steric and electronic effects distinct from 4-fluorophenyl or chlorophenyl groups, altering binding kinetics .

Commercial and Industrial Relevance

- The compound is classified as a pharmaceutical intermediate (), akin to (1-methyl-4-piperidinyl)[3-(3-chlorophenyl)ethylpyridinyl]methanone hydrochloride (), used in synthesizing analgesics or antipsychotics.

- Purity standards (~99.5%) for related compounds () suggest stringent quality control is critical for regulatory compliance.

Activité Biologique

(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone hydrochloride, commonly referred to by its CAS number 64671-30-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

- IUPAC Name: (2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone; hydrochloride

- Molecular Formula: CHClFNO

- Molecular Weight: 243.71 g/mol

- Appearance: Brown crystalline solid

Research indicates that compounds similar to (2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone hydrochloride exhibit significant interactions with neurotransmitter transporters, particularly the dopamine (DA) transporter. The presence of the fluorine atom in the phenyl ring enhances binding affinity and selectivity for these transporters, which is critical in modulating dopaminergic activity in the central nervous system (CNS) .

Dopamine Transporter Interaction

Studies have shown that analogs of this compound can effectively inhibit the reuptake of dopamine by binding to the DA transporter. This inhibition can lead to increased dopamine levels in synaptic clefts, potentially affecting mood and behavior .

Serotonin Transporter Selectivity

The compound's structure suggests it may also interact with serotonin (5-HT) transporters. Previous research has highlighted that modifications in the piperidine structure can enhance selectivity for serotonin uptake inhibition, which is relevant for treating mood disorders .

Study 1: Binding Affinity Evaluation

A study evaluated various piperidine derivatives for their binding affinity at DA and serotonin transporters. The results indicated that compounds with a fluorinated phenyl group showed higher selectivity for the DA transporter compared to their non-fluorinated counterparts. For instance, a derivative with similar structural characteristics demonstrated a selectivity ratio (5HT/DA) of 49, indicating strong preference for DA transporter binding .

Study 2: Behavioral Impact in Animal Models

In behavioral assays using rodent models, compounds structurally related to (2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone hydrochloride were assessed for their effects on locomotion and anxiety-like behaviors. Results indicated that these compounds could induce dose-dependent increases in locomotor activity, suggesting stimulant properties akin to those observed with traditional psychostimulants .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | (2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone; hydrochloride |

| Molecular Formula | CHClFNO |

| Molecular Weight | 243.71 g/mol |

| Binding Affinity (DA) | High (exact values vary by analog) |

| Selectivity Ratio (5HT/DA) | Up to 49 |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves a multi-step process starting with the formation of the piperidinyl scaffold, followed by fluorophenyl group coupling via nucleophilic substitution or Friedel-Crafts acylation. Key steps include:

- Intermediate purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates .

- Salt formation : React the free base with HCl in anhydrous ethanol under nitrogen to form the hydrochloride salt .

- Yield optimization : Adjust reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products .

- Data Table :

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Scaffold formation | 60°C, 12 hrs | 65 | 92% |

| Fluorophenyl coupling | RT, 24 hrs | 78 | 89% |

| Salt formation | 0°C, 2 hrs | 95 | 99% |

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodology :

- NMR : H and C NMR confirm the piperidinyl and fluorophenyl moieties (e.g., δ 2.8–3.2 ppm for piperidinyl protons; δ 160 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 379.32 (CHClNO) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt conformation .

Q. What are the solubility and stability profiles under different storage conditions?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The hydrochloride salt shows >50 mg/mL solubility in water due to ionic interactions .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). No significant decomposition observed when stored at -20°C in desiccated conditions .

Advanced Research Questions

Q. How do structural analogs with varying fluorine positions affect biological activity?

- Methodology :

- SAR Studies : Compare analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) in receptor-binding assays (e.g., dopamine D or serotonin 5-HT). Fluorine at the 2-position enhances lipophilicity (logP = 2.8) and blood-brain barrier permeability .

- Data Table :

| Analog | Fluorine Position | IC (nM) | logP |

|---|---|---|---|

| 2-Fluoro | 2 | 12.3 | 2.8 |

| 3-Fluoro | 3 | 45.6 | 2.1 |

| 4-Fluoro | 4 | 89.4 | 1.9 |

Q. What in silico strategies are effective for predicting target interactions?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB ID: 6CM4). The compound shows high affinity for κ-opioid receptors (ΔG = -9.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How can conflicting data on metabolic stability be resolved?

- Methodology :

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Conflicting CYP450 data (e.g., CYP3A4 inhibition vs. induction) may arise from assay pH or cofactor concentration variations. Standardize conditions to pH 7.4 with 1 mM NADPH .

- LC-MS/MS Quantification : Monitor parent compound and metabolites (e.g., hydroxylated derivatives) at 0, 15, 30, 60 mins. Half-life (t) = 120 mins in HLM .

Q. What advanced chromatographic methods improve impurity profiling?

- Methodology :

- HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 30 mins. Detect impurities at 254 nm .

- UPLC-MS : Acquire high-resolution data with a BEH C18 column (1.7 µm). Identifies trace impurities (<0.1%) via exact mass .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.